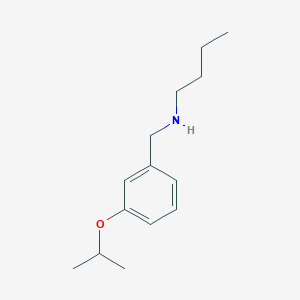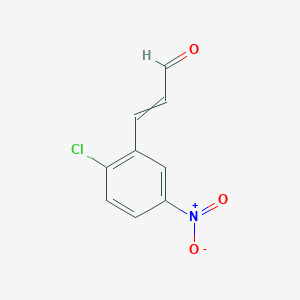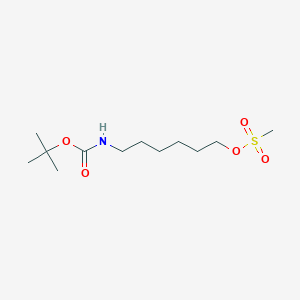
1-(5-Methoxy-2-methylphenyl)piperazine
概要
説明
1-(5-Methoxy-2-methylphenyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylphenyl)piperazine typically involves the reaction of 5-methoxy-2-methylphenylamine with piperazine. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(5-Methoxy-2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-(5-Methoxy-2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity towards different receptors can provide insights into its pharmacological effects.
類似化合物との比較
5-Methoxy-2-methylphenylamine: Shares the methoxy and methyl groups on the phenyl ring but lacks the piperazine moiety.
1-(4-Methoxyphenyl)-piperazine: Similar structure but with the methoxy group at a different position on the phenyl ring.
1-(2-Methoxyphenyl)-piperazine: Another positional isomer with the methoxy group at the ortho position.
Uniqueness: 1-(5-Methoxy-2-methylphenyl)piperazine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring further adds to its distinct properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(5-methoxy-2-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-11(15-2)9-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
InChIキー |
WQWFTQWTQCGSDG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC)N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[(1-ethyl-2,3,4,5-tetrahydro-6-methoxy-2-oxo-1H-1-benzazepin-7-yl)amino]-4-pyrimidinyl]amino]-, (1S,2S,3R,4R)-](/img/structure/B8578587.png)

![3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine](/img/structure/B8578602.png)







![1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B8578671.png)


![Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
